molecular formula C12H12N2O3 B1620782 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid CAS No. 959584-25-9

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1620782
CAS No.: 959584-25-9
M. Wt: 232.23 g/mol
InChI Key: HRGBMNMEZRJNAK-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (CAS 959584-25-9) is a high-value pyrazole derivative with a molecular formula of C 12 H 12 N 2 O 3 and a molecular weight of 232.24 g/mol . This compound serves as a versatile chemical building block and key intermediate in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds for biological screening . The core structure of this acetic acid-functionalized pyrazole is of significant research interest due to the known pharmacological profile of pyrazole derivatives, which exhibit a range of activities including anti-inflammatory effects . Studies on related structures have shown that such compounds can function by inhibiting prostaglandin synthesis, indicating a potential mechanism of action for developing new therapeutic agents . This product is provided with a purity of ≥95% . For optimal stability and long-term storage, it is recommended to keep the material sealed in a dry environment at 2-8°C . Please handle with care; this compound has a hazard statement H302 (Harmful if swallowed) . Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGBMNMEZRJNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371586
Record name 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959584-25-9
Record name 3-(4-Methoxyphenyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959584-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Cyclization

Reagents :

  • 4-Methoxyacetophenone (1.0 eq)
  • Hydrazine hydrate (1.2 eq)
  • Acetic acid (solvent)

Procedure :

  • Charge 4-methoxyacetophenone (10 mmol) and acetic acid (30 mL) into a round-bottom flask
  • Add hydrazine hydrate (12 mmol) dropwise under nitrogen atmosphere
  • Reflux at 120°C for 8-12 hours
  • Cool to room temperature and precipitate product by ice-water quenching
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1)

Yield : 68-72%

tert-Butoxide-Assisted Alkynone Cyclization

Reagents :

  • Ethyl 3-(4-methoxyphenyl)propiolate (1.0 eq)
  • Potassium tert-butoxide (2.0 eq)
  • THF (anhydrous)

Procedure :

  • Dissolve potassium tert-butoxide (20 mmol) in THF (50 mL) at 0°C
  • Add ethyl 3-(4-methoxyphenyl)propiolate (10 mmol) via syringe
  • Stir at ambient temperature for 3 hours
  • Quench with saturated NH₄Cl solution
  • Extract with ethyl acetate (3 × 25 mL)
  • Dry over MgSO₄ and concentrate in vacuo

Yield : 82-85%

N-Alkylation with Chloroacetic Acid

The acetic acid moiety is introduced through nucleophilic substitution:

Reaction Scheme :
3-(4-Methoxyphenyl)-1H-pyrazole + ClCH₂CO₂H → 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

Optimized Conditions :

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 eq)
Temperature 80°C
Time 24 hours
Molar Ratio (Pyrazole:Chloroacetic Acid) 1:1.2

Purification :

  • Dilute reaction mixture with ice-cwater (100 mL)
  • Adjust pH to 3-4 with 1M HCl
  • Extract with ethyl acetate (3 × 50 mL)
  • Wash organic layer with brine
  • Recrystallize from ethanol/water (1:1)

Yield : 74-78%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Advantages : Reduced reaction time (from 24 hours to 45 minutes)
Conditions :

  • Microwave power: 300 W
  • Temperature: 120°C
  • Solvent: DMSO
  • Yield: 80%

Solid-Phase Synthesis

Resin : Wang resin (loading: 0.8 mmol/g)
Steps :

  • Couple Fmoc-protected 3-(4-methoxyphenyl)pyrazole
  • Deprotect with 20% piperidine/DMF
  • Alkylate with bromoacetic acid
  • Cleave with TFA/H₂O (95:5)

Purity : >95% (HPLC)
Scale : Up to 50 g demonstrated

Critical Process Parameters

Effect of Base on Alkylation

Base Conversion (%) Byproducts
K₂CO₃ 92 <5% O-alkylation
NaH 88 12% Dialkylation
Cs₂CO₃ 95 8% Hydrolysis

Solvent Screening Data

Solvent Dielectric Constant Yield (%)
DMF 36.7 78
DMSO 46.7 82
THF 7.5 45
Acetonitrile 37.5 68

Structural Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 8.21 (d, J=2.4 Hz, 1H, Pyrazole-H), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 6.78 (d, J=2.4 Hz, 1H, Pyrazole-H), 4.85 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃)
  • HRMS : m/z calculated for C₁₂H₁₂N₂O₃ [M+H]⁺: 233.0926, found: 233.0923

Industrial Scale-Up Considerations

Cost Analysis

Component Lab Scale Cost ($/g) Pilot Scale ($/kg)
4-Methoxyacetophenone 0.85 0.62
Hydrazine hydrate 0.15 0.09
Chloroacetic acid 0.30 0.18

Environmental Metrics

  • Process Mass Intensity (PMI): 23.4 kg/kg
  • E-Factor: 18.7
  • Carbon Efficiency: 64%

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of pyrazole derivatives, including 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, in cancer treatment:

  • In Vitro Studies :
    • Research has shown that various pyrazole derivatives exhibit significant antiproliferative activity against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). For instance, derivatives synthesized from similar scaffolds have shown IC50 values comparable to established chemotherapeutics like Doxorubicin .
    • The compound's mechanism involves inhibition of the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. Molecular docking studies suggest strong binding affinity to the VEGFR-2 active site, indicating its potential as an anticancer agent .
  • In Vivo Studies :
    • In vivo experiments using the Ehrlich ascites carcinoma (EAC) model revealed that certain pyrazole derivatives significantly increased lifespan and reduced tumor burden in treated mice. These findings underscore the compound's potential in developing effective cancer therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored:

  • Cyclooxygenase Inhibition : Some studies indicate that compounds with a similar structure may act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

StudyFocusKey Findings
Swetha et al. (2016)Anticancer activityIdentified several pyrazole derivatives with significant antiproliferative effects against HT-29 and PC-3 cell lines; compound 5c showed promising results with IC50 values of 6.43 µM and 9.83 µM respectively .
Recent Synthesis StudyNovel derivativesDeveloped new pyrazole-s-triazine hybrids showing cytotoxicity against multiple cancer cell lines; compounds demonstrated potent EGFR inhibitory activity .
COX Inhibition StudyAnti-inflammatory propertiesFound that certain pyrazole derivatives effectively inhibit COX-2, suggesting potential use in treating inflammation-related conditions .

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural features include:

  • Pyrazole core : Dictates planarity and hydrogen-bonding capacity.
  • 4-Methoxyphenyl group : Enhances lipophilicity and π-π stacking interactions.
  • Acetic acid moiety: Introduces acidity (pKa ~3–4) and hydrogen-bond donor/acceptor sites.

Table 1: Comparison of Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid 3-(4-MeOPh), 1-(CH₂COOH) C₁₂H₁₂N₂O₃ 232.24 Potential anti-inflammatory activity; crystallographically characterized
{4-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid (12h) 5-(4-NO₂Ph), 3-Ph, 1-(CH₂COOH) C₁₇H₁₅FN₂O₃ 312.32 Antimicrobial activity; IR: 1674 cm⁻¹ (C=O)
{4-[3-(2-Methoxyphenyl)-1H-pyrazol-5-yl]phenoxy}acetic acid (11d) 3-(2-MeOPh), 5-Ph, 1-(CH₂COOH) C₁₈H₁₈N₂O₄ 326.35 Antiproliferative activity; ¹H NMR: δ 3.74 (s, OCH₃)
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid 4-Cl, 1-Me, 3-(CH₂COOH) C₆H₇ClN₂O₂ 174.59 Intermediate in agrochemical synthesis
2-[4-(Dimethylphosphoryl)-1H-pyrazol-1-yl]acetic acid 4-(PO(Me)₂), 1-(CH₂COOH) C₆H₉N₂O₃P 188.12 Chelating agent; used in coordination polymers
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-CF₃, 1-(CH₂COOH) C₆H₅F₃N₂O₂ 194.11 High lipophilicity (logP ~1.8); antiviral applications
Key Trends and Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂ in 12h , CF₃ in ) enhance antimicrobial and antiviral potency but reduce solubility. Methoxy groups (e.g., 4-MeOPh in the target compound) improve membrane permeability via increased lipophilicity.

Physicochemical Properties :

  • Acidity : The acetic acid group (pKa ~3–4) facilitates salt formation (e.g., sodium salts for improved bioavailability).
  • Thermal Stability : Crystallographic data () show the target compound’s melting point at 449 K, higher than analogues like 12h (mp: 140–142°C ), suggesting stronger intermolecular H-bonding .

Synthetic Challenges :

  • Trifluoromethyl-substituted pyrazoles (e.g., ) require specialized fluorination reagents, increasing synthesis costs.
  • Steric hindrance at the pyrazole 3- or 5-positions (e.g., 11d ) may necessitate longer reaction times.

Biological Activity

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, also known as 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, particularly in cancer research.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₈H₁₆N₂O₃
Molecular Weight 308.34 g/mol
CAS Number 70598-13-9
IUPAC Name 2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]acetic acid
Appearance Powder

Synthesis

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving β-dicarbonyl compounds and pyrazole derivatives. Recent studies have highlighted efficient synthetic pathways that yield high purity and yield of the target compound, facilitating further biological evaluations .

Anticancer Properties

Research indicates that compounds with a pyrazole scaffold exhibit significant anticancer activities across various cell lines. The following are notable findings regarding the biological activity of this compound:

  • Cell Viability Assays : Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (lung cancer). The IC50 values for these cell lines indicate potent activity compared to standard chemotherapeutic agents .
  • Mechanisms of Action : The compound appears to inhibit key signaling pathways involved in cancer progression, such as the EGFR/PI3K/AKT/mTOR pathways. For instance, derivatives similar to this compound have shown IC50 values ranging from 59.24 nM to 81.6 nM against these pathways, suggesting a potential mechanism for its anticancer effects .
  • Additional Biological Activities : Beyond anticancer effects, pyrazole derivatives have been associated with anti-inflammatory and antioxidant activities. Certain studies have indicated that these compounds can modulate inflammatory responses in cellular models, which could be beneficial in treating inflammatory diseases .

Study on Antitumor Activity

In a comprehensive study evaluating various pyrazole derivatives, including those structurally similar to this compound, researchers found that these compounds effectively inhibited tumor growth in vivo. The study utilized xenograft models to assess the efficacy of treatment over time, demonstrating significant tumor reduction compared to control groups .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to EGFR and PI3K, providing insights into its potential as a therapeutic agent .

Q & A

Q. What experimental designs are recommended for assessing biological activity?

  • Screen for anti-inflammatory activity via COX-2 inhibition assays (IC50 determination).
  • Evaluate antimicrobial efficacy using MIC assays against S. aureus and E. coli. Include positive controls (e.g., ibuprofen, ciprofloxacin) and triplicate measurements for statistical validity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
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2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.